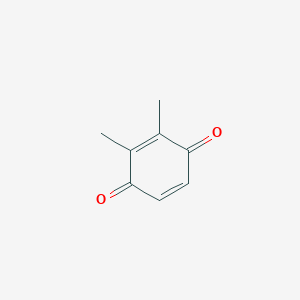











|
REACTION_CXSMILES
|
O=O.S(=O)(=O)(O)O.[CH3:8][C:9]1[C:15]([CH3:16])=[C:14]([OH:17])[CH:13]=[CH:12][C:10]=1[OH:11]>C(O)(=O)C>[CH3:16][C:15]1[C:14](=[O:17])[CH:13]=[CH:12][C:10](=[O:11])[C:9]=1[CH3:8]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
|
Name
|
iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene
|
|
Quantity
|
0.68 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
12.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(O)C=CC(=C1C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
|
Type
|
CUSTOM
|
|
Details
|
while stirring vigorously at 40° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISTILLATION
|
|
Details
|
the mixture was subjected to a steam distillation
|
|
Type
|
EXTRACTION
|
|
Details
|
The distillate was extracted with tert-butyl methyl ether
|
|
Type
|
STIRRING
|
|
Details
|
The organic phase was shaken with aqueous sodium bicarbonate solution
|
|
Type
|
CUSTOM
|
|
Details
|
with water, separated from the aqueous phase
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C(C=CC(C1C)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |